![molecular formula C7H7NO4 B13928776 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione](/img/structure/B13928776.png)
2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-7-azaspiro[44]nonane-1,3,8-trione is a chemical compound with the molecular formula C₇H₇NO₄ It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione can be synthesized through a one-pot reaction involving the Mn(III)-based oxidation of a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones . The reaction conditions typically involve the use of manganese(III) acetate as the oxidizing agent, which facilitates the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Manganese(III) acetate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- 7-Boc-2-oxa-7-azaspiro[3.5]nonane
Uniqueness
2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications, particularly in the synthesis of novel compounds and the investigation of new chemical reactions.
Propiedades
Fórmula molecular |
C7H7NO4 |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
2-oxa-7-azaspiro[4.4]nonane-1,3,8-trione |
InChI |
InChI=1S/C7H7NO4/c9-4-1-7(3-8-4)2-5(10)12-6(7)11/h1-3H2,(H,8,9) |
Clave InChI |
FVYAKGFRJJGRPR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NCC12CC(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


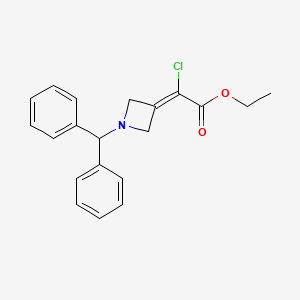
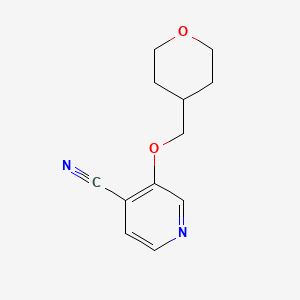
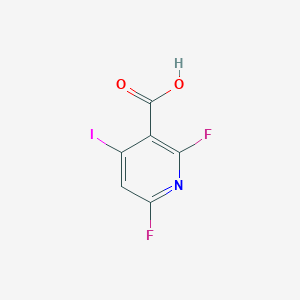
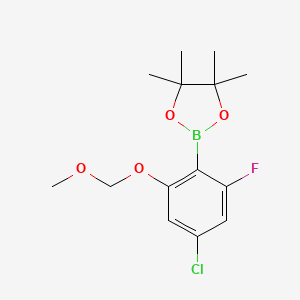
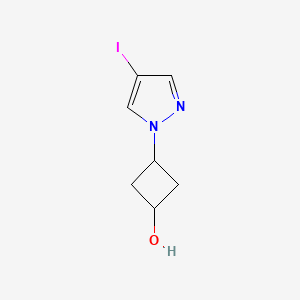
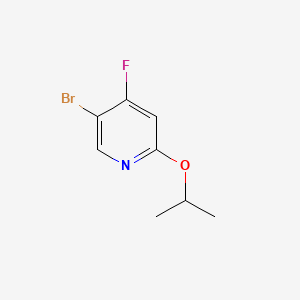
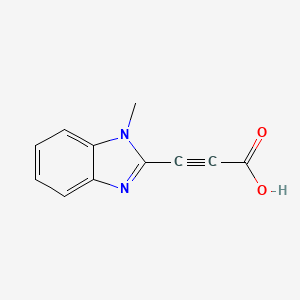
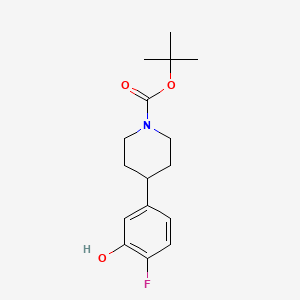
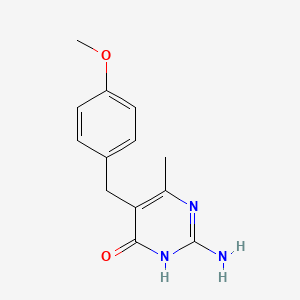
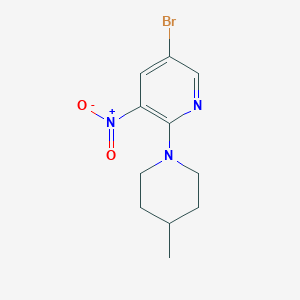
![6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol](/img/structure/B13928751.png)
![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine](/img/structure/B13928759.png)
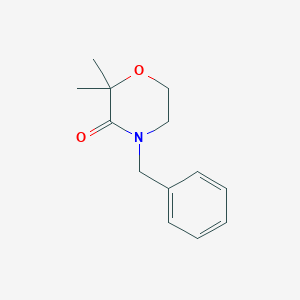
![3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B13928772.png)
